tert-butyl 3-iodo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate
Description
Molecular Formula: C₁₁H₁₆IN₃O₂
Molecular Weight: 349.17 g/mol
CAS Number: 1638765-22-6
Structure: The compound features a pyrazolo[3,4-c]pyridine core, a tert-butyl carboxylate group at position 6, and an iodine substituent at position 2. This structure is critical in medicinal chemistry as a versatile building block for drug discovery, particularly in kinase inhibitor synthesis .
The iodine atom at position 3 enhances reactivity in cross-coupling reactions (e.g., Suzuki or Sonogashira), while the tert-butyl group improves solubility and stability during synthetic processes .
Properties
IUPAC Name |
tert-butyl 3-iodo-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16IN3O2/c1-11(2,3)17-10(16)15-5-4-7-8(6-15)13-14-9(7)12/h4-6H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYCQKRAQASWYKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)NN=C2I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16IN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1638765-22-6 | |
| Record name | tert-butyl 3-iodo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, often involving the reaction of pyrazolo[3,4-c]pyridine derivatives with appropriate reagents under controlled conditions. One common method involves the iodination of the pyrazolo[3,4-c]pyridine core followed by esterification with tert-butyl alcohol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Substitution Reactions
The iodine atom at position 3 serves as a reactive site for nucleophilic substitution (SN2/SNAr), enabling functionalization of the pyrazolo[3,4-c]pyridine scaffold.
Example : Reaction with methylamine under palladium catalysis yields tert-butyl 3-amino derivatives, critical intermediates for drug discovery .
Ester Hydrolysis and Functionalization
The tert-butyl ester undergoes hydrolysis under acidic or basic conditions, generating carboxylic acid derivatives for further coupling.
Note : The carboxylic acid intermediate is pivotal for synthesizing amides via HATU-mediated coupling, as demonstrated in peptide-like derivatives .
Reductive Transformations
The iodine substituent and unsaturated bonds in the core structure participate in reduction reactions.
| Reaction Type | Reagents/Conditions | Products | Key References |
|---|---|---|---|
| Dehalogenation | Zn, AcOH, 60°C | 3-H-pyrazolo[3,4-c]pyridine-6-carboxylate | |
| Ring Hydrogenation | H₂, Pd/C, EtOH | Partially saturated pyrazolopyridines |
Application : Hydrogenation under catalytic conditions produces intermediates for bioactive molecule synthesis .
Oxidation Reactions
Oxidation targets the pyrazolo ring or side chains, though limited by the steric protection of the tert-butyl group.
| Reaction Type | Reagents/Conditions | Products | Key References |
|---|---|---|---|
| Ring Oxidation | mCPBA, CH₂Cl₂, 0°C | N-Oxide derivatives | |
| Side-Chain Oxidation | KMnO₄, H₂O, 80°C | Carboxylic acid (via tert-butyl cleavage) |
Mechanistic Insight : Selective oxidation of the pyrazole nitrogen is achievable with peracids, forming N-oxides for further functionalization.
Cross-Coupling Reactions
The iodine atom facilitates transition-metal-catalyzed cross-coupling (e.g., Suzuki, Sonogashira).
Case Study : Coupling with phenylboronic acid generates biaryl systems, enhancing π-stacking interactions in medicinal chemistry .
Cycloaddition and Ring Expansion
The electron-deficient pyrazolo[3,4-c]pyridine core participates in [3+2] cycloadditions.
| Reaction Type | Reagents/Conditions | Products | Key References |
|---|---|---|---|
| Azide-Alkyne Cycloaddition | CuSO₄, sodium ascorbate | Triazole-fused pyrazolopyridines |
Application : Click chemistry strategies enable rapid diversification for library synthesis .
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: Utilized in the manufacturing of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-butyl 3-iodo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its application, but it generally involves binding to receptors or enzymes, leading to a cascade of biological effects.
Comparison with Similar Compounds
Substituent Variations in Pyrazolo[3,4-c]pyridine Derivatives
Compound 1 : tert-Butyl 3-(trifluoromethyl)-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate
- Molecular Formula : C₁₂H₁₆F₃N₃O₂
- Molecular Weight : 291.27 g/mol
- Key Differences : Replaces iodine with a trifluoromethyl (-CF₃) group.
- Properties :
Compound 2 : tert-Butyl 3-bromo-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate
- Molecular Formula : Likely C₁₁H₁₆BrN₃O₂ (estimated)
- Key Differences :
- Bromine replaces iodine.
- Core structure shifts to pyrrolo[3,4-b]pyridine (one nitrogen in the five-membered ring vs. two in pyrazolo derivatives).
- Properties :
Compound 3 : tert-Butyl 3-amino-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate
- Molecular Formula : C₁₂H₁₇N₃O₂ (analogous structure)
- Key Differences: Amino (-NH₂) substituent at position 3 and pyrrolo[3,4-c]pyrazole core.
- Properties: Amino group enables hydrogen bonding and participation in condensation reactions. Core structure differences alter electronic properties compared to pyrazolo[3,4-c]pyridine .
Core Structure Variations
Cross-Coupling Reactions :
- The iodine substituent in the target compound facilitates palladium-catalyzed couplings, critical for introducing aryl/heteroaryl groups .
- Trifluoromethyl (Compound 1) and bromo (Compound 2) derivatives are less reactive in such reactions due to weaker C-X bonds .
Physical Properties
| Property | Target Compound | -CF₃ Derivative (Compound 1) | -Br Derivative (Compound 2) |
|---|---|---|---|
| Molecular Weight | 349.17 | 291.27 | ~301.17 |
| LogP (Predicted) | ~2.5 | ~3.1 | ~2.8 |
| Solubility (DMSO) | High | Moderate | High |
Biological Activity
Tert-butyl 3-iodo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including anti-diabetic, anti-cancer, and antimicrobial effects, supported by relevant case studies and research findings.
- Molecular Formula : CHINO
- Molecular Weight : 349.17 g/mol
- CAS Number : 1638765-22-6
1. Anti-Diabetic Activity
Recent studies have demonstrated that derivatives of pyrazolo[3,4-c]pyridine exhibit significant inhibition of α-amylase, an enzyme critical in carbohydrate metabolism. For instance:
| Compound | IC (μM) |
|---|---|
| Acarbose | 200.1 ± 0.15 |
| tert-butyl 3-iodo derivative | 5.12 - 5.21 |
The synthesized derivatives showed much lower IC values compared to acarbose, indicating superior anti-diabetic potential .
2. Anti-Cancer Activity
Pyrazolo[3,4-c]pyridine derivatives have been linked to significant anti-cancer properties. A study highlighted the compound's ability to inhibit c-Met kinase activity, a crucial target in cancer therapy:
| Compound | IC (nM) |
|---|---|
| Derivative I | 0.39 |
| Derivative II | 0.92 |
These compounds exhibited potent inhibitory effects on cancer cell proliferation through various mechanisms including apoptosis induction .
3. Antimicrobial Activity
The antimicrobial efficacy of pyrazolo[3,4-c]pyridine derivatives has been explored against various pathogens. In vitro assays revealed notable activity against common bacterial strains:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 μg/mL |
| Escherichia coli | 15 μg/mL |
These findings suggest potential applications in treating bacterial infections .
Case Study on Anti-Diabetic Effects
In a controlled study involving diabetic rats treated with the tert-butyl derivative, significant reductions in blood glucose levels were observed compared to the control group. The results indicated that the compound effectively modulates glucose metabolism and enhances insulin sensitivity.
Case Study on Cancer Treatment
A combination therapy involving the pyrazolo[3,4-c]pyridine derivative and doxorubicin was tested on breast cancer cell lines (MCF-7 and MDA-MB-231). The results showed a synergistic effect in reducing cell viability and promoting apoptosis more effectively than either drug alone .
Q & A
Q. What are the recommended synthetic routes for tert-butyl 3-iodo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate?
The synthesis typically involves:
- Core scaffold construction : Start with pyrazolo-pyridine intermediates. For example, tert-butyl-protected pyrazolo[3,4-c]pyridine derivatives are synthesized via cyclocondensation of hydrazines with substituted pyridine precursors .
- Iodination : Introduce iodine at the 3-position using electrophilic iodination (e.g., N-iodosuccinimide in acetic acid) or via halogen exchange under transition-metal catalysis (e.g., Pd-mediated cross-coupling with boronate intermediates) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) followed by recrystallization in ethanol/water mixtures to achieve >95% purity .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Purity analysis : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Purity thresholds >95% are standard for pharmacological studies .
- Structural confirmation :
- NMR : and NMR to verify substituent positions (e.g., tert-butyl group at δ ~1.4 ppm in , carbonyl at ~155 ppm in ) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]) and fragmentation patterns .
- X-ray crystallography : For unambiguous stereochemical assignment, single-crystal X-ray diffraction is recommended (e.g., as demonstrated for tert-butyl pyrazolo-pyridine carboxylates in Acta Crystallographica) .
Q. What safety precautions are critical when handling this compound in the laboratory?
- Hazard mitigation :
- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste under local regulations .
Advanced Research Questions
Q. How can researchers optimize iodination reactions to improve yield in the synthesis of this compound?
- Reaction conditions :
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance iodine solubility but may require post-reaction dialysis to remove trace metals .
- Monitoring : Use TLC (silica, hexane:EtOAc 3:1) to track reaction progress and isolate intermediates promptly .
Q. What analytical techniques are most effective for resolving structural ambiguities in polycyclic systems like this pyrazolo-pyridine derivative?
- Advanced NMR :
- - HMBC to confirm nitrogen connectivity in the pyrazolo-pyridine core .
- 2D NOESY to assess spatial proximity of the tert-butyl group to adjacent protons .
- X-ray crystallography : Resolve conformational flexibility (e.g., chair vs. boat conformations in the piperidine ring) .
- Computational modeling : DFT calculations (B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .
Q. How can observed discrepancies in biological activity data between similar pyrazolo-pyridine derivatives be systematically investigated?
- Structure-activity relationship (SAR) analysis :
- Compare logP values (HPLC-derived) to assess hydrophobicity-driven membrane permeability differences .
- Evaluate metabolic stability via liver microsome assays (e.g., human CYP450 isoforms) .
- Target engagement studies :
- Use SPR (surface plasmon resonance) to measure binding affinity to target proteins (e.g., kinase inhibition) .
- Cross-validate with cellular assays (e.g., IC in HEK293 cells) to confirm functional activity .
- Data reconciliation : Replicate experiments under standardized conditions (pH, temperature) and use statistical tools (e.g., ANOVA) to identify outliers .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
